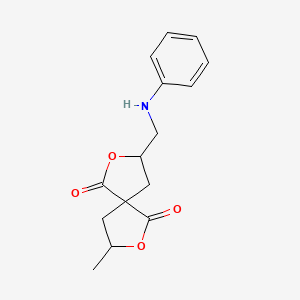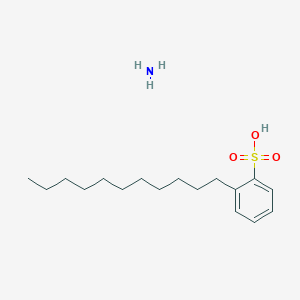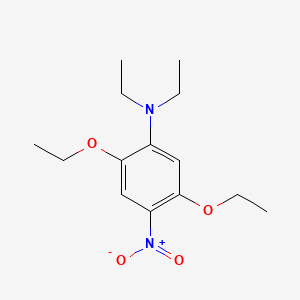
Benzenamine, 2,5-diethoxy-N,N-diethyl-4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diethoxy-N,N-diethyl-4-nitroaniline: is an organic compound with the molecular formula C14H22N2O4. It is a derivative of aniline, characterized by the presence of two ethoxy groups and a nitro group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis, dye production, and as an intermediate in the manufacture of other chemical substances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethoxy-N,N-diethyl-4-nitroaniline typically involves the nitration of N,N-diethyl-2,5-diethoxyaniline. The nitration process is carried out using a nitrating agent such as nitric acid, often in the presence of sulfuric acid as a catalyst. The reaction is usually conducted at controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of 2,5-Diethoxy-N,N-diethyl-4-nitroaniline follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Diethoxy-N,N-diethyl-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: Formation of 2,5-Diethoxy-N,N-diethyl-4-aminobenzene.
Reduction: Formation of 2,5-Diethoxy-N,N-diethyl-4-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2,5-Diethoxy-N,N-diethyl-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of high-performance coatings and optical materials due to its electronic properties
Mécanisme D'action
The mechanism of action of 2,5-Diethoxy-N,N-diethyl-4-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethoxy and diethylamino groups can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparaison Avec Des Composés Similaires
- N,N-Diethyl-4-nitroaniline
- 2,5-Diethoxy-N,N-dimethyl-4-nitroaniline
- 4-Diethylamino-2,5-diethoxy-1-nitrobenzene
- N,N-Diethyl-4-nitrosoaniline
Comparison: 2,5-Diethoxy-N,N-diethyl-4-nitroaniline is unique due to the presence of both ethoxy and diethylamino groups, which confer distinct electronic and steric properties. These features differentiate it from other similar compounds and influence its reactivity and applications in various fields .
Propriétés
Numéro CAS |
68052-07-3 |
|---|---|
Formule moléculaire |
C14H22N2O4 |
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
2,5-diethoxy-N,N-diethyl-4-nitroaniline |
InChI |
InChI=1S/C14H22N2O4/c1-5-15(6-2)11-9-14(20-8-4)12(16(17)18)10-13(11)19-7-3/h9-10H,5-8H2,1-4H3 |
Clé InChI |
WQOIVYJIJVSNFM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1OCC)[N+](=O)[O-])OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


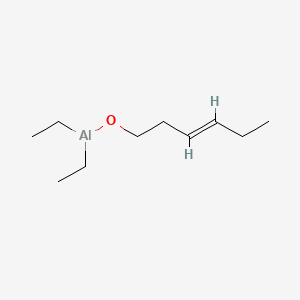
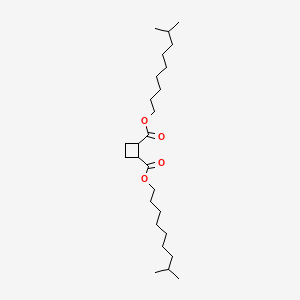
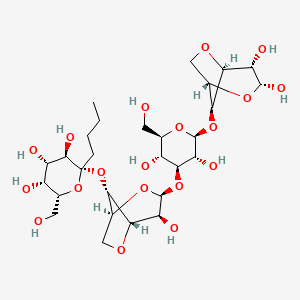
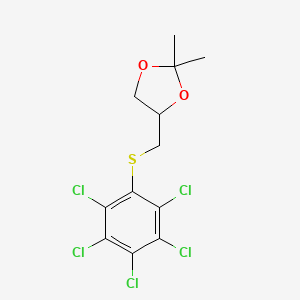
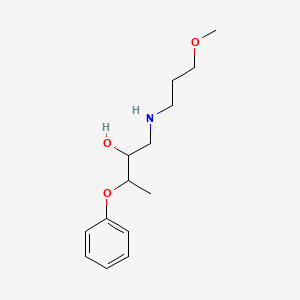
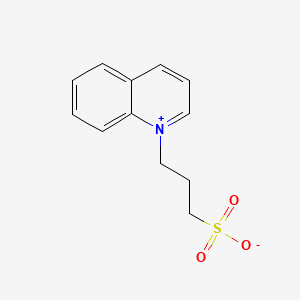
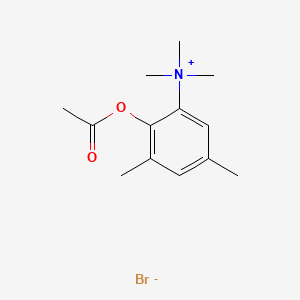
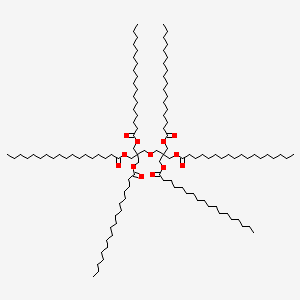
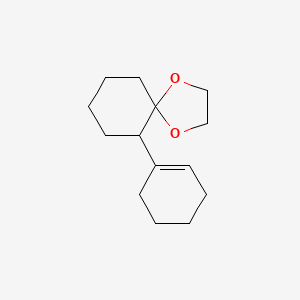

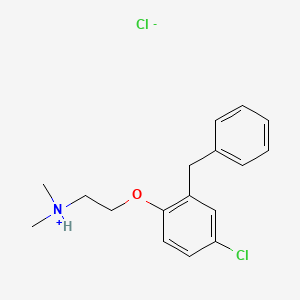
![4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline](/img/structure/B13767481.png)
